5-(Azidomethyl)-3-tert-butyl-1,2-oxazole 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 1480083-18-8
VCID: VC5408953
InChI: InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3
SMILES: CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-]
Molecular Formula: C8H12N4O
Molecular Weight: 180.211

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole

CAS No.: 1480083-18-8

Cat. No.: VC5408953

Molecular Formula: C8H12N4O

Molecular Weight: 180.211

* For research use only. Not for human or veterinary use.

5-(Azidomethyl)-3-tert-butyl-1,2-oxazole - 1480083-18-8

Specification

CAS No. 1480083-18-8
Molecular Formula C8H12N4O
Molecular Weight 180.211
IUPAC Name 5-(azidomethyl)-3-tert-butyl-1,2-oxazole
Standard InChI InChI=1S/C8H12N4O/c1-8(2,3)7-4-6(13-11-7)5-10-12-9/h4H,5H2,1-3H3
Standard InChI Key RYYLGNCTIKKIMS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NOC(=C1)CN=[N+]=[N-]

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Key Identifiers

  • Molecular Formula: C₈H₁₂N₄O .

  • CAS Registry Number: 714916-56-0 .

  • Synonyms:

    • 5-(Azidomethyl)-3-tert-butyl-1,2-oxazole .

    • DTXSID40823255 (EPA DSSTox Substance ID) .

  • SMILES Notation: CC(C)(C)C1=NOC(CN=[N+]=[N-])=C1 .

Structural Features

The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at position 3 with a tert-butyl group (C(C)(C)C) and at position 5 with an azidomethyl group (-CH₂N₃). The azide (-N₃) group confers reactivity for Huisgen cycloaddition, a cornerstone of click chemistry .

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight180.21 g/mol
Density1.28 g/cm³ (predicted)
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely soluble in polar aprotic solvents-

Synthesis and Reactivity

Proposed Synthetic Pathway:

  • Synthesis of 5-tert-butyl-2-(chloromethyl)-1,3-oxazole .

  • Displacement of chloride with azide:
    R-Cl + NaN₃ → R-N₃ + NaCl\text{R-Cl + NaN₃ → R-N₃ + NaCl}
    This reaction typically proceeds in polar solvents (e.g., DMF) at elevated temperatures .

Reactivity

The azide group participates in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,2,3-triazoles, enabling bioconjugation .

  • Staudinger Reaction: Reacts with phosphines to form iminophosphoranes .

Applications in Research

Pharmaceutical Intermediate

  • Click Chemistry: The azide group facilitates modular synthesis of drug candidates. For example, triazole-linked derivatives are explored as protease inhibitors or kinase modulators .

  • Late-Stage Functionalization: Used to append bioactive molecules (e.g., estrone, valproic acid) via azide-alkyne coupling .

Materials Science

  • Polymer Crosslinking: Azides enhance thermal stability in polymers through triazole formation .

  • Surface Modification: Functionalizes nanoparticles for targeted drug delivery .

ParameterDescriptionSource
Storage Conditions2–8°C, inert atmosphere, dark place
StabilitySensitive to heat and shock (azide risk)
DisposalIncinerate in a licensed facility

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals for tert-butyl (δ ~1.3 ppm), oxazole protons (δ ~7–8 ppm), and azidomethyl (δ ~3.5 ppm) .

  • IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (N₃ stretch) .

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₈H₁₂N₄O [M+H]⁺: 181.1086; observed: 181.1081 .

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